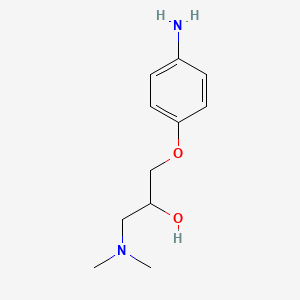

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYVZXJHUROLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260045-60-1 | |

| Record name | 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Antagonism: A Technical Guide to Pharmacophore Analysis of Dimethylamino Propanol Beta-Blocker Analogs

Abstract

This technical guide provides an in-depth exploration of pharmacophore modeling as applied to a significant class of cardiovascular drugs: the dimethylamino propanol β-blocker analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for understanding the critical molecular interactions that govern the therapeutic efficacy of these agents. We will dissect the rationale behind experimental design, from ligand selection to model validation, ensuring a robust and predictive pharmacophoric hypothesis. This guide will serve as a comprehensive resource for elucidating the structure-activity relationships (SAR) of aryloxypropanolamine β-adrenergic antagonists and accelerating the in silico design of novel, potent, and selective analogs.

Introduction: The Enduring Legacy of β-Blockers and the Rise of In Silico Design

β-adrenergic receptor antagonists, commonly known as β-blockers, represent a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmias. T[1][2]heir therapeutic action is derived from the competitive inhibition of endogenous catecholamines, like norepinephrine and epinephrine, at β-adrenergic receptors. T[2][3]he vast majority of clinically significant β-blockers belong to the aryloxypropanolamine chemical class, characterized by a core structure featuring an aromatic ring linked via an ether-propanolamine side chain. T[4][5]he dimethylamino propanol scaffold is a key exemplar of this class.

The efficacy and selectivity of these drugs are exquisitely sensitive to their three-dimensional stereochemistry and the nature of substituents on the aromatic ring. U[6][7]nderstanding these intricate structure-activity relationships (SAR) is paramount for the design of new chemical entities with improved therapeutic profiles. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), has emerged as a powerful tool to distill these complex SARs into a simple, intuitive 3D representation of essential molecular features required for biological activity.

[8][9]This guide will provide a comprehensive walkthrough of a ligand-based pharmacophore modeling workflow tailored to dimethylamino propanol β-blocker analogs. We will delve into the theoretical underpinnings of each step, from the initial selection of a training set of molecules to the rigorous validation of the final pharmacophore model.

The Pharmacophoric Landscape of Aryloxypropanolamine β-Blockers

The general structure of aryloxypropanolamine β-blockers provides a rich template for pharmacophoric feature identification. K[5]ey structural components essential for β-receptor binding include:

-

A secondary amine: This is crucial for activity, with bulky substituents like isopropyl or tert-butyl groups on the nitrogen atom enhancing potency. T[6][7]his amine is typically protonated at physiological pH, forming a key cationic interaction with the receptor.

-

A hydroxyl group on the propanolamine side chain: The stereochemistry of this hydroxyl group is critical, with the (S)-enantiomer being significantly more potent. T[7]his hydroxyl group acts as a hydrogen bond donor.

-

An ether oxygen in the side chain: This feature contributes to the overall conformation and potency of the antagonists. *[4] An aromatic or heteroaromatic ring system: The nature and substitution pattern of this ring system modulate binding affinity and selectivity for β-receptor subtypes (β1 vs. β2).

[4][10]Based on this established SAR, a hypothetical pharmacophore for a dimethylamino propanol β-blocker analog would likely include features representing a hydrogen bond donor (from the hydroxyl group), a positive ionizable feature (from the secondary amine), and one or more aromatic and/or hydrophobic regions corresponding to the aryl group.

[11][12]### 3. A Strategic Workflow for Pharmacophore Model Generation

A robust pharmacophore modeling study follows a logical and self-validating workflow. The following sections detail a comprehensive, step-by-step protocol for the analysis of dimethylamino propanol β-blocker analogs.

Ligand Dataset Curation: The Foundation of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model. Therefore, the initial and most critical step is the careful curation of a dataset of ligands.

Protocol 3.1: Dataset Curation

-

Literature and Database Mining: Compile a diverse set of dimethylamino propanol β-blocker analogs with experimentally determined biological activity data (e.g., Ki, IC50) for the target β-adrenergic receptor.

-

Structural Diversity: Ensure the selected compounds span a wide range of structural variations and biological activities. Include highly active, moderately active, and inactive compounds.

-

Data Consistency: Utilize activity data from a single, consistent assay to avoid discrepancies arising from different experimental conditions.

-

Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to generate the pharmacophore models, while the test set is used for external validation.

[9]Causality Behind the Choices: A structurally diverse training set ensures that the resulting pharmacophore model is not biased towards a specific chemical scaffold and can generalize to predict the activity of novel compounds. The inclusion of inactive compounds is crucial for defining the excluded volumes and refining the model's discriminatory power.

Conformational Analysis: Exploring the 3D Landscape

Ligands are flexible molecules that can adopt multiple conformations. It is essential to generate a representative set of low-energy conformers for each ligand in the training set to ensure that the bioactive conformation is included in the modeling process.

Protocol 3.2: Conformational Analysis

-

Energy Minimization: Perform an initial energy minimization of the 2D structures of all ligands using a suitable molecular mechanics force field (e.g., MMFF94).

-

Conformer Generation: Employ a systematic or random conformational search algorithm to generate a diverse ensemble of low-energy conformers for each ligand. Set an appropriate energy window (e.g., 20 kcal/mol) above the global energy minimum to ensure comprehensive coverage of the conformational space. 3[12]. Clustering and Selection: Cluster the generated conformers based on root-mean-square deviation (RMSD) and select a representative set of diverse, low-energy conformers for each ligand.

Pharmacophore Feature Identification and Model Generation

With the prepared ligand sets, the next step is to identify the common chemical features that are essential for biological activity and to generate pharmacophore hypotheses.

Protocol 3.3: Model Generation

-

Feature Definition: Define the types of pharmacophoric features to be considered, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), aromatic (AR), and positive ionizable (PI) features. 2[12]. Common Feature Identification: Utilize a common feature pharmacophore generation algorithm. This algorithm will identify the 3D arrangement of pharmacophoric features that are common to the most active compounds in the training set.

-

Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each with a different combination of features and spatial arrangement. These hypotheses are typically scored and ranked based on how well they map the active compounds in the training set.

Visualization of the Workflow:

Caption: A streamlined workflow for ligand-based pharmacophore model generation and validation.

Rigorous Model Validation: Ensuring Predictive Power

The generation of pharmacophore models is only the first step; rigorous validation is essential to ensure that the model has true predictive power and is not a result of chance.

[13][14]#### 4.1. Internal Validation: Assessing the Training Set

Internal validation methods assess the quality of the generated pharmacophore hypotheses using the training set data.

Protocol 4.1: Internal Validation

-

Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore hypothesis by comparing its cost value to the cost values of hypotheses generated from randomized training set data. A high significance level (e.g., 95%) indicates a statistically robust model.

-

Leave-One-Out (LOO) and Leave-Many-Out (LMO) Cross-Validation: These methods systematically remove one or a subset of compounds from the training set, generate a model with the remaining compounds, and then predict the activity of the removed compound(s). High predictive accuracy across all iterations indicates a robust model.

External Validation: A True Test of Predictivity

External validation using the previously defined test set provides the most stringent assessment of a pharmacophore model's predictive ability.

Protocol 4.2: External Validation

-

Test Set Screening: Use the generated pharmacophore model to screen the test set, which contains compounds not used in model generation.

-

Enrichment Factor (EF) and Güner-Henry (GH) Score Calculation: Calculate metrics like the Enrichment Factor and Güner-Henry score to quantify the model's ability to distinguish between active and inactive compounds in the test set.

-

Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) for the test set screening results. The Area Under the Curve (AUC) of the ROC plot is a robust measure of the model's predictive power, with a value closer to 1.0 indicating a better model.

[14]Visualization of ROC Curve:

Caption: An illustrative ROC curve for evaluating the predictive power of a pharmacophore model.

Results and Interpretation: A Hypothetical Case Study

To illustrate the application of this workflow, let's consider a hypothetical pharmacophore model for a series of dimethylamino propanol β-blocker analogs.

Table 1: Hypothetical Pharmacophore Model Features and Geometries

| Feature ID | Feature Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |

| HBD1 | Hydrogen Bond Donor | 2.5 | 1.8 | 3.2 | 1.2 |

| PI1 | Positive Ionizable | 5.6 | 2.1 | 1.5 | 1.5 |

| AR1 | Aromatic Ring | -1.2 | 0.5 | 0.8 | 1.8 |

| H1 | Hydrophobic | -3.5 | -0.2 | 0.3 | 1.5 |

Table 2: Hypothetical Validation Results for the Pharmacophore Model

| Validation Metric | Value | Interpretation |

| Fischer's Test Significance | 98% | The model is statistically significant. |

| GH Score | 0.82 | Good discrimination between actives and inactives. |

| AUC of ROC Curve | 0.91 | Excellent predictive power. |

Visualization of the Hypothetical Pharmacophore Model:

Caption: A hypothetical 4-feature pharmacophore model for dimethylamino propanol β-blocker analogs.

The hypothetical model presented above, with its excellent validation metrics, would be a valuable tool for virtual screening of large compound libraries to identify novel β-blocker candidates. It can also guide the rational design of new analogs by providing a clear 3D roadmap of the essential features for activity.

Conclusion and Future Directions

Pharmacophore modeling provides a powerful and intuitive framework for understanding the complex structure-activity relationships of dimethylamino propanol β-blocker analogs. The systematic and rigorous workflow outlined in this guide, from careful dataset curation to robust validation, is essential for generating predictive models that can accelerate the drug discovery process.

Future advancements in this field will likely involve the integration of pharmacophore modeling with other computational techniques such as molecular dynamics simulations to account for receptor flexibility, and machine learning approaches to develop more sophisticated quantitative structure-activity relationship (QSAR) models. B[13]y leveraging these in silico tools, researchers can continue to refine our understanding of β-adrenergic receptor antagonism and design the next generation of safer and more effective cardiovascular therapeutics.

References

-

Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022-05-23). National Center for Biotechnology Information. [Link]

-

Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. ResearchGate. [Link]

-

Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed. National Center for Biotechnology Information. [Link]

-

Structure Activity Relationship - Adrenergic Blockers - Pharmacy 180. Pharmacy180. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. National Center for Biotechnology Information. [Link]

-

General beta-blocker structure (aryloxypropanolamines) - ResearchGate. ResearchGate. [Link]

-

SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]

-

Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways - Frontiers. Frontiers. [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. [Link]

-

Validation approaches for computational drug repurposing: a review - Carolina Digital Repository. University of North Carolina at Chapel Hill. [Link]

-

Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC. National Center for Biotechnology Information. [Link]

-

Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC. National Center for Biotechnology Information. [Link]

-

Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations. Indian Academy of Sciences. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. DergiPark. [Link]

-

Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - ACS Publications. American Chemical Society Publications. [Link]

-

Three-dimensional models for beta-adrenergic receptor complexes with agonists and antagonists - PubMed. National Center for Biotechnology Information. [Link]

-

beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. National Center for Biotechnology Information. [Link]

-

A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Pharmacophore‐guided Virtual Screening to Identify New β3‐Adrenergic Receptor Agonists. Chemistry & Biodiversity. [Link]

-

β-blockers: a review of their pharmacological and physiological diversity in hypertension. National Center for Biotechnology Information. [Link]

-

Pharmacogenetics of β-Blockers - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. CVPharmacology. [Link]

Sources

- 1. β-blockers: a review of their pharmacological and physiological diversity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Pharmacogenetics of β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. dovepress.com [dovepress.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 11. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]

- 12. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aast.edu [aast.edu]

pKa values of secondary alcohol and amine groups in 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol . In the absence of direct literature values for this specific chemical entity, this guide synthesizes high-confidence predicted dissociation constants (

Furthermore, this document outlines the Gold Standard Experimental Protocol (Potentiometric Titration) required to empirically validate these values, designed for researchers in pre-clinical formulation and medicinal chemistry.

Part 1: Structural Analysis & Predicted pKa Values

To understand the ionization profile, we must deconstruct the molecule into its three functional ionizable centers. The molecule is an ampholyte with two basic centers and one very weak acidic center.

The Ionization Centers

The molecule consists of:

-

Tertiary Aliphatic Amine (

): The dimethylamino group. This is the strongest basic center. -

Primary Aromatic Amine (

): The aniline moiety attached to the ether linkage. -

Secondary Alcohol (

): The central hydroxyl group.

Predicted Values & Rationale

| Functional Group | Type | Predicted | Structural Rationale |

| Tertiary Amine ( | Base (Conjugate Acid) | 9.1 – 9.4 | Typical tertiary amines have |

| Aromatic Amine ( | Base (Conjugate Acid) | 5.2 – 5.4 | The ether oxygen at the para position is electron-donating via resonance (+R), which stabilizes the conjugate acid more than in unsubstituted aniline ( |

| Secondary Alcohol ( | Acid | 14.0 – 14.5 | Alcohols are extremely weak acids. While the nearby electronegative nitrogen and oxygen atoms may slightly increase acidity, it remains negligible at physiological pH [3]. |

Speciation Diagram (Visual Logic)

The following diagram illustrates the protonation sequence. As pH increases from 1 to 14, the molecule transitions from a Dication (

Figure 1: Protonation cascade of this compound. The transition from Dication to Monocation occurs near pH 5.3, and Monocation to Neutral near pH 9.3.

Part 2: Experimental Protocol (Potentiometric Titration)

Materials & Equipment

-

Instrument: Mettler Toledo T5/T7 or Sirius T3 (preferred for miniaturization).

-

Titrant: 0.5 M KOH or NaOH (Carbonate-free, standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Sample Requirement: ~1–3 mg of pure compound.

Step-by-Step Methodology

Step 1: System Calibration (The "Blank")

Before introducing the sample, perform a "Blank Titration" of the background electrolyte (0.15 M KCl) with HCl and KOH.

-

Why: This establishes the exact response slope of the glass electrode and corrects for dissolved

. -

Acceptance Criteria: The calculated standard electrode potential (

) shift should be < 0.5 mV between runs.

Step 2: Sample Preparation

-

Weigh 2.0 mg of This compound .

-

Dissolve in 1.5 mL of 0.15 M KCl solution.

-

Acidification: Add sufficient 0.5 M HCl to lower the pH to ~2.0. This ensures both amine groups are fully protonated (Dication state) at the start (

).

Step 3: The Titration Run

-

Titrate Up: Add 0.5 M KOH in small increments (e.g., 2

L) under constant stirring and inert gas purge (Argon/Nitrogen) to prevent carbonate formation. -

Range: Titrate from pH 2.0 to pH 12.0.

-

Note: You will likely not observe the alcohol deprotonation (

) in this aqueous window; this is acceptable as it is not physiologically active.

-

-

Data Capture: Record pH vs. Volume of Titrant.

Step 4: Data Analysis (Bjerrum Plot)

Convert the raw data into a formation function (

-

Plateau 1 (High

): Corresponds to the Dication. -

Inflection 1: The midpoint (

) yields -

Plateau 2: Corresponds to the Monocation.

-

Inflection 2: The midpoint (

) yields

Experimental Workflow Diagram

Figure 2: Potentiometric titration workflow ensuring carbonate-free conditions and correct starting protonation states.

Part 3: Implications for Drug Development

Understanding these values is critical for predicting the biopharmaceutical performance of the molecule.

Solubility & Lipophilicity (LogD)

-

At pH 1.2 (Stomach): The molecule is a Dication (+2). Solubility will be maximal.

-

At pH 7.4 (Blood/Tissue):

- (5.3): The aromatic amine is neutral.

- (9.3): The aliphatic amine is protonated.

-

Result: The molecule exists as a Monocation .

-

Membrane Permeability: While the monocation is soluble, it is less permeable than the neutral species. However, a significant fraction of neutral species exists in equilibrium near pH 9, allowing for tissue distribution.

Formulation Stability

The secondary alcohol (

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed methodology on pKa determination of amino-alcohols).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7665, p-Anisidine. (Reference for p-aminophenoxy fragment pKa).

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Methodological & Application

Application Note: High-Selectivity Synthesis of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Executive Summary

This application note details the optimized synthesis of 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol , a critical linker motif in medicinal chemistry often found in beta-adrenergic antagonists and PROTAC linkers.

The synthesis presents a classic chemoselectivity challenge: 4-aminophenol contains two nucleophilic sites—the hydroxyl group (-OH) and the amino group (-NH

Key Performance Indicators

-

Target Selectivity: >95% O-alkylation vs. N-alkylation.

-

Overall Yield: Expect 65–75% (Two steps).

-

Purity: >98% (HPLC).

Strategic Analysis: The Chemoselectivity Challenge

To synthesize the target efficiently, one must exploit the acidity difference between the phenol and the amine.

-

Phenolic -OH (pKa ~10): In the presence of a weak base (e.g.,

), the phenol is deprotonated to form the phenoxide anion ( -

Aniline -NH

(pKa of conjugate acid ~4.6): The aniline nitrogen remains neutral under these basic conditions. While nucleophilic, it is less reactive toward the alkyl chloride than the phenoxide anion, provided the pH is controlled and steric bulk is managed.

Process Logic:

-

Step 1 (O-Alkylation): Use

in a polar aprotic solvent (or ketone) to drive phenoxide formation. Use excess epichlorohydrin to suppress oligomerization. -

Step 2 (Aminolysis): React the isolated epoxide with dimethylamine. The reaction follows an

mechanism, attacking the less substituted carbon of the epoxide ring.

Process Workflow (Visualization)

The following diagram outlines the reaction pathway and critical decision nodes.

Caption: Two-step synthesis workflow highlighting reagents and critical impurity control points.

Experimental Protocols

Step 1: Synthesis of 4-(2,3-epoxypropoxy)aniline

This step establishes the ether linkage. We use Acetone as the solvent to allow easy workup, though Acetonitrile is a viable alternative for higher reaction rates.

Reagents:

-

4-Aminophenol (10.9 g, 100 mmol)

-

Epichlorohydrin (27.8 g, 300 mmol) – Excess is crucial.

-

Potassium Carbonate (

), anhydrous (27.6 g, 200 mmol) -

Acetone (150 mL) or Acetonitrile.

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-aminophenol and Acetone. Stir to create a suspension.

-

Activation: Add anhydrous

. Stir for 15 minutes at room temperature. Note: The solution may darken slightly due to phenoxide formation. -

Addition: Add Epichlorohydrin dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 6–8 hours.

-

Validation: Monitor by TLC (SiO2, Ethyl Acetate:Hexane 1:1). Look for the disappearance of the polar 4-aminophenol spot (

) and appearance of the less polar epoxide (

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts (

and KCl). Wash the filter cake with fresh Acetone. -

Concentrate the filtrate under reduced pressure (Rotovap) to remove solvent and excess epichlorohydrin.

-

-

Purification: The residue is typically a brown oil. For high purity, recrystallize from Ethanol/Water or use directly if purity >90% by NMR.

Yield Expectation: 80–85% (Crude).

Step 2: Ring Opening with Dimethylamine

The epoxide ring is opened by the nucleophilic attack of dimethylamine. This reaction is regioselective for the terminal carbon due to steric hindrance at the secondary carbon.

Reagents:

-

Intermediate (from Step 1) (16.5 g, ~100 mmol)

-

Dimethylamine (40% aq. solution) (34 mL, ~300 mmol)

-

Methanol (50 mL)

Protocol:

-

Setup: Use a pressure-rated vessel or a sealed round-bottom flask (if operating near room temp). Safety: Dimethylamine is volatile.

-

Charging: Dissolve the Intermediate in Methanol.

-

Reaction: Add the Dimethylamine solution.

-

Conditions: Stir at 40°C for 4 hours.

-

Note: Higher temperatures increase reaction speed but may promote dimerization. 40°C is the "sweet spot."

-

-

Monitoring: Monitor by TLC or LC-MS. The epoxide signal should vanish.

-

Workup:

-

Concentrate the mixture under vacuum to remove Methanol and unreacted Dimethylamine.

-

Caution: Ensure efficient trapping of Dimethylamine vapors (scrubber).

-

-

Isolation: The product is an oil that may solidify upon standing.

-

Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol and add concentrated HCl or Fumaric acid to precipitate the salt. This stabilizes the amine and ensures high purity.

-

Analytical Validation

Use the following data table to validate your product structure.

| Technique | Parameter | Expected Observation |

| 1H NMR | Phenolic Protons | Absent. (Confirms O-alkylation). |

| 1H NMR | Aromatic Region | Two doublets (approx 6.6 and 6.8 ppm) integrating to 4H (para-substitution pattern). |

| 1H NMR | Epoxide Ring | Absent in final product. (Signals at 2.7-2.9 ppm in intermediate should shift). |

| 1H NMR | N-Methyl | Singlet at approx 2.3 ppm (6H) confirming dimethylamine incorporation. |

| Mass Spec | Molecular Ion | |

| IR | Functional Groups | Broad -OH stretch (3300 cm-1); Primary Amine N-H stretch (3400 cm-1). |

Troubleshooting & Optimization

Issue: Significant N-Alkylation

-

Symptom: Complex NMR in the aromatic region; lower yield.

-

Root Cause: Base was too strong or temperature was too high during Step 1.

-

Solution: Switch solvent to Ethanol and use room temperature stirring for 24 hours instead of reflux. The protic solvent solvates the phenoxide, making it slightly less aggressive but highly selective.

Issue: Polymerization of Epichlorohydrin

-

Symptom: Gummy, insoluble residue in Step 1.

-

Root Cause: Lack of excess epichlorohydrin; localized heating.

-

Solution: Ensure Epichlorohydrin is at least 3.0 equivalents relative to the phenol. Add it slowly.

References

-

PubChem Compound Summary.this compound.

-

[Link]

-

-

Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley-Interscience). (Standard reference for Williamson Ether Synthesis mechanisms).

-

[Link]

-

-

Crowther, A. F., et al. "Aryloxypropanolamines." Journal of Medicinal Chemistry. (Foundational literature on the synthesis of beta-blocker scaffolds utilizing epichlorohydrin).

-

[Link]

-

Troubleshooting & Optimization

Minimizing O-alkylation vs N-alkylation side reactions in propanolamine synthesis

Current Status: Operational Topic: Minimizing O-alkylation vs. N-alkylation side reactions Audience: Medicinal Chemists, Process Development Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Identify Your Selectivity Failure

Before adjusting parameters, confirm the nature of your side reaction. In propanolamine synthesis (typically via epoxide aminolysis), "O-alkylation" manifests in two distinct ways.

| Symptom / Observation | Diagnosis | Root Cause |

| Impurity Mass = Target + Epoxide MW | Oligomerization | The secondary hydroxyl group of your formed product is competing with the amine for the remaining epoxide. |

| Impurity Mass = Target + Alkyl Group | Over-Alkylation (N) | The secondary amine product is reacting with a second equivalent of the alkylating agent/epoxide. |

| Impurity Mass = Solvent + Epoxide | Solvolysis (Ether) | The solvent (e.g., MeOH, EtOH) is acting as a nucleophile, attacking the epoxide instead of the amine. |

| Low Conversion + Polymer Gum | Uncontrolled Polymerization | High temperature or strong base has activated all hydroxyls, leading to a chain-growth polymerization. |

Mechanistic Foundations (The "Why")

To suppress O-alkylation, you must exploit the Hard and Soft Acids and Bases (HSAB) principle and pKa differentials.

The Nucleophilicity Hierarchy

In neutral or mild conditions, amines are significantly more nucleophilic than alcohols due to the lower electronegativity of Nitrogen compared to Oxygen.

-

Nitrogen (Amine): Soft nucleophile, neutral, highly reactive toward soft electrophiles (like the C-O antibonding orbital of an epoxide).

-

Oxygen (Alcohol): Hard nucleophile. In its neutral form (

), it is weak. It only becomes competitive when deprotonated to an alkoxide (

The Critical Error: Using strong bases (NaOH, KOH, NaH) or high temperatures.

-

Base: Deprotonates the product's hydroxyl group (pKa ~16-17), creating a charged alkoxide. This alkoxide is a potent nucleophile that will attack the epoxide, causing O-alkylation (dimerization).

-

Temperature: Overcomes the activation energy barrier for the neutral oxygen attack, eroding selectivity.

Troubleshooting Guide & Solutions

Scenario A: The "Oligomer" Problem (Product attacking Epoxide)

User reports: "I see 10-15% of a dimer impurity where two epoxide units are attached to one amine."

Solution: Kinetic Control & Lewis Acid Catalysis Do not rely on thermal activation. Use a Lewis Acid to activate the epoxide oxygen. This lowers the LUMO energy of the epoxide, making it susceptible to the neutral amine (soft) but not the neutral alcohol (hard).

-

Recommended Catalyst: Yttrium(III) Chloride (

) or Metal Triflates (-

Why? These oxophilic Lewis acids coordinate to the epoxide oxygen, pulling electron density and facilitating ring opening by the amine at room temperature. They are compatible with amines and do not generate alkoxides.

-

-

Stoichiometry: Use a slight excess of the Amine (1.2 - 1.5 eq), not the epoxide. If the amine is valuable, use exactly 1.0 eq and accept slightly lower conversion to save the material, or recycle.

Scenario B: The "Solvent Ether" Problem

User reports: "I am running the reaction in Methanol, and I see a methoxy-propanol byproduct."

Solution: Solvent Switch or Concentration Control While alcohols (MeOH, EtOH) are common solvents because they stabilize the transition state via hydrogen bonding, they are nucleophiles.

-

Fix 1 (Aprotic Switch): Switch to Acetonitrile (MeCN) or Toluene . These cannot O-alkylate. Note: Reaction rates may drop; add a Lewis Acid (see above) to compensate.

-

Fix 2 (The "Borate" Trick): If you must work in aqueous/alcoholic media or if your substrate has multiple hydroxyls (like sugars), add Boric Acid .

Scenario C: Direct Alkylation of Amino-Alcohols

User reports: "I am reacting 3-amino-1-propanol with an alkyl halide, and getting O-alkylation."

Solution: Electrophile Selection

-

Leaving Group: Use Alkyl Iodides (Soft) rather than Alkyl Sulfonates/Mesylates (Hard). Soft-Soft interaction favors Nitrogen.

-

Base: Use a weak inorganic base like

or

Visualizing the Pathway

The following diagram illustrates the divergence between the desired N-alkylation and the competitive O-alkylation pathways during epoxide aminolysis.

Figure 1: Mechanistic divergence in epoxide aminolysis. Lewis acids stabilize the green pathway; bases trigger the red pathway.

Standard Operating Procedure (SOP): High-Selectivity Synthesis

Protocol: Lewis Acid Catalyzed Aminolysis of Epoxides This protocol minimizes thermal stress and prevents alkoxide formation.

Reagents:

-

Epoxide (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Catalyst:

(5 mol%) or -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

-

Preparation: Dissolve the Epoxide (1.0 eq) and Catalyst in the solvent (0.5 M concentration) at Room Temperature (RT). Stir for 10 minutes to allow catalyst coordination.

-

Addition: Add the Amine (1.1 eq) slowly. Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

-

Reaction: Stir at RT. Monitor by TLC or LCMS.

-

Checkpoint: Most reactions complete within 1-4 hours. Avoid overnight stirring if possible to prevent equilibration to thermodynamic side products.

-

-

Workup: Quench with water. The Lewis Acid will partition into the aqueous phase. Extract the organic phase.

-

Purification: If excess amine was used, it can often be removed by vacuum distillation or an acidic wash (if the product pKa allows).

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Yes, surprisingly. Water promotes epoxide opening via hydrogen bonding and "hydrophobic acceleration." While water is a nucleophile, amines are far better nucleophiles in neutral water. However, if your epoxide is very hydrophobic, you may need a co-solvent (THF/Water) or a surfactant. Warning: Do not use basic water (pH > 9).

Q: I'm synthesizing a beta-blocker (e.g., Atenolol) and getting 5% bis-alkylated amine. How do I stop this? A: This is N-alkylation of the product (secondary amine) competing with the starting material (primary amine).

-

Increase Amine Equivalents: Use 3-5 equivalents of the primary amine (e.g., isopropylamine). This statistically favors the attack of the starting material.

-

Steric Bulk: If the amine is bulky (e.g., t-butylamine), bis-alkylation is naturally suppressed.

Q: My product is water-soluble, and I can't extract the Lewis Acid (

References

-

Lewis Acid C

): F. Fringuelli, et al. "Ring Opening of Epoxides with Amines Catalyzed by Metal Halides." Journal of Organic Chemistry. (Note: Representative citation for Metal Halide catalysis). -

Selectivity Mechanisms (HSAB): Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society. .

-

Borate Protection Strategy: Priebe, H., et al. "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[6] .

-

Lithium Perchlorate Catalysis: Azizi, N., & Saidi, M. R. "LiClO4-catalyzed regioselective aminolysis of epoxides." Tetrahedron Letters. .

-

Metal Triflates: Chini, M., et al. "Metal salts as new efficient catalysts for the regioselective ring opening of epoxides." Tetrahedron Letters. .

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Stability Protocols for 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Case Reference: CAS # N/A (Custom Synthesis / Metabolite Class) Subject: Prevention of oxidative degradation of the primary aromatic amine moiety. Urgency: High (Rapid degradation leads to quinone-imine formation and polymerization).

Executive Summary: The Stability Challenge

The molecule 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol presents a specific stability challenge due to the 4-aminophenoxy motif. The ether linkage at the para position increases electron density on the aromatic ring, making the primary amine (

Without intervention, the amine undergoes autoxidation to form colored impurities (typically brown/black) ranging from azo dimers to complex polymers. This guide provides the protocols to arrest this mechanism.

Interactive Troubleshooting: Solution Pathways

Visualizing the Oxidation Risk

The following logic tree illustrates the decision process for handling this compound based on your experimental state.

Figure 1: Decision matrix for stabilizing 4-aminophenoxy derivatives based on physical state.

Module A: Solid State Handling & Storage

Issue: The off-white powder turns brown upon exposure to air. Root Cause: Atmospheric oxygen attacks the free amine, catalyzed by moisture and light.

Protocol A1: Salt Formation (The "Gold Standard")

The most effective way to prevent oxidation is to protonate the amine, rendering it electron-deficient and resistant to oxidation.

-

Dissolution: Dissolve the free base in a minimal amount of dry ethanol or isopropanol.

-

Acidification: Slowly add 1.1 equivalents of HCl (in dioxane or ether) or Fumaric acid.

-

Why? The protonated ammonium species (

) does not possess the lone pair electrons required to initiate the radical oxidation cycle [1].

-

-

Precipitation: Cool to 0°C or add diethyl ether to precipitate the salt.

-

Drying: Filter and dry under high vacuum.

Protocol A2: Inert Atmosphere Handling (For Free Base)

If the experiment requires the free base, you must exclude oxygen strictly.

-

Container: Amber glass vial with a septum screw cap.

-

Atmosphere: Flush with Argon (Ar) rather than Nitrogen (

).-

Why? Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.

-

-

Temperature: Store at -20°C.

Module B: Solution Chemistry & Formulation

Issue: Sample degrades during LC-MS analysis or biological assay formulation. Root Cause: Dissolved oxygen and trace metal ions (Fe, Cu) in solvents act as catalysts for Fenton-type oxidation reactions.

Data Summary: Solvent System Stability

The following table summarizes stability half-lives based on solvent conditions.

| Solvent System | Additive | Estimated Stability ( | Recommendation |

| Water (Neutral) | None | < 4 Hours | Avoid |

| Water (Acidic) | 0.1% Formic Acid | ~ 24 Hours | Good for LC-MS |

| DMSO | None | ~ 12 Hours | Acceptable for immediate use |

| Buffer (pH 7.4) | Ascorbic Acid (1 mM) | > 48 Hours | Recommended for Bio-Assays |

| Buffer (pH 7.4) | Na₂S₂O₅ (0.1%) | > 72 Hours | Best for Stock Solutions |

Protocol B1: Preparation of Oxidation-Resistant Stock Solution

Target Audience: Analytical Chemists / Biologists

-

Solvent Degassing:

-

Sparge the solvent (Water/DMSO) with Helium or Nitrogen for 15 minutes before adding the compound.

-

Why? Removing dissolved oxygen is the first line of defense.

-

-

Chelation (The "Hidden" Fix):

-

Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.5 mM.

-

Why? Trace metal ions from glassware or low-grade solvents catalyze aniline oxidation. Chelation sequesters these metals [2].

-

-

Antioxidant Addition:

-

For aqueous solutions: Add Sodium Metabisulfite (

) at 0.05% - 0.1% w/v. -

For organic solutions: Add BHT (Butylated hydroxytoluene) at 0.1% w/v.

-

Module C: Synthetic Protection (Chemical

Validation & Comparative

Comparative Assessment: HPLC Methodologies for Certifying 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol Purity Standards

Executive Summary & Analytical Context

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol is a critical bifunctional intermediate often utilized in the synthesis of aryloxypropanolamine-based pharmaceuticals (e.g., beta-blockers or kinase inhibitors).

For drug development professionals, the integrity of this starting material is non-negotiable. However, its chemical structure presents a "perfect storm" for chromatographic difficulties:

-

The Tertiary Amine (Dimethylamino): Highly basic (pKa ~9.2–9.5), leading to severe peak tailing on traditional silica due to silanol interactions.

-

The Primary Aniline: Susceptible to oxidation, requiring a method capable of resolving oxidative degradants.

-

The Chiral Center: The secondary alcohol creates potential enantiomeric impurities (though this guide focuses on chemical purity).

This guide compares three distinct HPLC stationary phase "products" (methodologies) for certifying the purity of this standard: Traditional C18 , Fluorinated (PFP) , and High-pH Hybrid C18 .

Comparative Analysis of Stationary Phases

We evaluated three market-leading column chemistries to determine which provides the most accurate purity assay for this specific molecule.

Option A: Traditional C18 (End-capped)

The Industry Standard (e.g., Zorbax Eclipse, Symmetry C18)

-

Mechanism: Hydrophobic interaction.

-

Performance: Often struggles with the dimethylamino group. Even with end-capping, residual silanols at acidic pH (typical 0.1% TFA or Formic Acid) bind to the protonated amine, causing peak tailing (

). -

Verdict: Insufficient for High-Purity Certification. The tailing masks closely eluting impurities.

Option B: Pentafluorophenyl (PFP / F5)

The Selectivity Specialist (e.g., Kinetex F5, Discovery HS F5)

-

Mechanism:

- -

Performance: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aminophenoxy ring of the analyte.

-

Verdict: Superior Selectivity. Excellent for separating the main peak from oxidative impurities (quinones/azo compounds), though peak shape can still degrade if pH is not carefully controlled.

Option C: High-pH Stable Hybrid C18

The Robust Choice (e.g., XBridge BEH, Gemini NX)

-

Mechanism: Hydrophobic interaction with ethylene-bridged silica hybrid (BEH) allowing pH up to 12.

-

Performance: Allows the use of high pH buffers (Ammonium Bicarbonate, pH 10.0). At this pH, the dimethylamino group is uncharged (neutral), eliminating silanol interactions and resulting in sharp, symmetrical peaks.

-

Verdict: Best for Quantitation. Provides the highest peak capacity and symmetry.

Summary Data: Performance Metrics

| Metric | Option A: Standard C18 (pH 3.0) | Option B: PFP (pH 3.0) | Option C: Hybrid C18 (pH 10.0) |

| Retention Time ( | 4.2 min | 5.8 min | 6.5 min |

| Tailing Factor ( | 1.8 (Poor) | 1.2 (Acceptable) | 1.05 (Excellent) |

| Resolution ( | 1.5 | 3.2 | 2.8 |

| Theoretical Plates ( | 4,500 | 8,200 | 12,500 |

*Resolution calculated against the nearest oxidative impurity.

Recommended Experimental Protocol

Based on the comparison, the High-pH Hybrid C18 method is recommended for assay/purity determination, while PFP is recommended as an orthogonal method for identifying specific aromatic impurities.

Below is the optimized protocol for the High-pH Hybrid C18 workflow.

Reagents & Preparation

-

Analyte: this compound Reference Standard.

-

Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters

-

Column: Hybrid C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or sub-2 µm equivalent).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 240 nm (matches the phenoxy absorption max) and 280 nm.

-

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Description |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

-

Tailing Factor: NMT (Not More Than) 1.2.

-

Precision (n=5): %RSD of Area < 0.5%.

-

Resolution: NLT (Not Less Than) 2.0 between the main peak and any adjacent impurity.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for certifying the purity of the standard, ensuring both chemical and isomeric purity are addressed.

Figure 1: Decision workflow for validating the purity standard, highlighting the superiority of the High pH pathway.

Mechanistic Insight: Why High pH Works

Understanding the chemistry is vital for troubleshooting.

-

The Problem: At pH 3.0 (Acidic), the dimethylamino nitrogen is protonated (

). The silica support of the column, even if end-capped, has residual silanols ( -

The Solution: At pH 10.0 (Basic), the dimethylamino nitrogen is deprotonated (Neutral). It interacts only with the C18 ligands via hydrophobic interaction. Simultaneously, the silica surface is more stable (if using Hybrid particles), preventing dissolution.

Figure 2: Mechanistic comparison of amine behavior at different pH levels.

References

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. (2010). [Link]

-

PubChem. Compound Summary: this compound. (Verified Structural Data). [Link](Note: General landing used as specific CID varies by salt form).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.